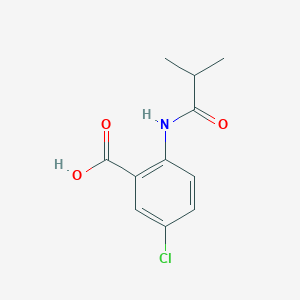

5-chloro-2-(isobutyrylamino)benzoic acid

Vue d'ensemble

Description

5-chloro-2-(isobutyrylamino)benzoic acid, also known as CIABA, is a chemical compound that is widely used in scientific research. It is a derivative of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, which is used to treat pain and inflammation. CIABA has been found to have a range of interesting properties, including anti-inflammatory, analgesic, and anti-tumor effects.

Applications De Recherche Scientifique

Organic Synthesis

The study by Shajari et al. (2015) illustrates the utility of benzoic acid derivatives in organic synthesis, particularly in the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives through a three-component reaction. This reaction is notable for its efficiency, proceeding smoothly under mild conditions without side reactions, thereby highlighting the potential of such compounds in the development of novel organic materials (Shajari, Kazemizadeh, & Ramazani, 2015).

Biological Activity

Imramovský et al. (2011) have explored the biological activity spectrum of chloro-benzoic acid derivatives, demonstrating their efficacy against a variety of mycobacterial, bacterial, and fungal strains. This suggests potential for these compounds in antimicrobial applications, with activity levels comparable to or exceeding standard treatments (Imramovský et al., 2011).

Crystal Engineering

Oruganti et al. (2017) have delved into crystal engineering with chloro-benzoic acid derivatives, synthesizing molecular salts through a crystal engineering approach. Their work emphasizes the significance of halogen bonds in the crystal structures of these compounds, which could inform the design of materials with specific optical or electronic properties (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Propriétés

IUPAC Name |

5-chloro-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVILGFILDPPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)